Cas no 2306271-93-0 (2-(3-methylazetidin-3-yl)acetic acid)

2-(3-methylazetidin-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 3-Azetidineacetic acid, 3-methyl-
- 2-(3-methylazetidin-3-yl)acetic acid
-
- インチ: 1S/C6H11NO2/c1-6(2-5(8)9)3-7-4-6/h7H,2-4H2,1H3,(H,8,9)
- InChIKey: SURINFOZTGZORF-UHFFFAOYSA-N
- ほほえんだ: N1CC(C)(CC(O)=O)C1
2-(3-methylazetidin-3-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL094-100MG |
2-(3-methylazetidin-3-yl)acetic acid |
2306271-93-0 | 95% | 100MG |
¥ 1,280.00 | 2023-03-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL094-5G |
2-(3-methylazetidin-3-yl)acetic acid |
2306271-93-0 | 95% | 5g |
¥ 15,364.00 | 2023-03-16 | |
Enamine | EN300-7432030-1.0g |
2-(3-methylazetidin-3-yl)acetic acid |
2306271-93-0 | 95.0% | 1.0g |
$1887.0 | 2025-03-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL094-250mg |
2-(3-methylazetidin-3-yl)acetic acid |
2306271-93-0 | 95% | 250mg |
¥2052.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL094-5g |
2-(3-methylazetidin-3-yl)acetic acid |
2306271-93-0 | 95% | 5g |
¥15365.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL094-500MG |
2-(3-methylazetidin-3-yl)acetic acid |
2306271-93-0 | 95% | 500MG |
¥ 3,418.00 | 2023-03-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL094-10G |
2-(3-methylazetidin-3-yl)acetic acid |
2306271-93-0 | 95% | 10g |
¥ 25,608.00 | 2023-03-16 | |
Enamine | EN300-7432030-10.0g |
2-(3-methylazetidin-3-yl)acetic acid |
2306271-93-0 | 95.0% | 10.0g |
$8110.0 | 2025-03-11 | |
Enamine | EN300-7432030-2.5g |
2-(3-methylazetidin-3-yl)acetic acid |
2306271-93-0 | 95.0% | 2.5g |
$3696.0 | 2025-03-11 | |
Enamine | EN300-7432030-5.0g |
2-(3-methylazetidin-3-yl)acetic acid |
2306271-93-0 | 95.0% | 5.0g |
$5470.0 | 2025-03-11 |
2-(3-methylazetidin-3-yl)acetic acid 関連文献
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
2-(3-methylazetidin-3-yl)acetic acidに関する追加情報
Recent Advances in the Application of 2-(3-methylazetidin-3-yl)acetic acid (CAS: 2306271-93-0) in Chemical Biology and Pharmaceutical Research
The compound 2-(3-methylazetidin-3-yl)acetic acid (CAS: 2306271-93-0) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This azetidine derivative has garnered significant attention due to its unique structural features, which make it an attractive building block for drug discovery and development. Recent studies have explored its potential as a key intermediate in the synthesis of novel bioactive molecules, particularly in the areas of central nervous system (CNS) disorders and anti-inflammatory therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-(3-methylazetidin-3-yl)acetic acid as a versatile precursor for the development of σ1 receptor ligands. The research team successfully incorporated this scaffold into novel compounds showing high affinity and selectivity for σ1 receptors, which are implicated in various neurological conditions. The structural rigidity imparted by the azetidine ring, combined with the flexibility of the acetic acid moiety, was found to be crucial for optimal receptor binding.
In parallel research, scientists have investigated the metabolic stability and pharmacokinetic properties of derivatives containing the 2-(3-methylazetidin-3-yl)acetic acid moiety. A recent preclinical study reported in Bioorganic & Medicinal Chemistry Letters revealed that compounds featuring this scaffold exhibited improved metabolic stability compared to similar structures with pyrrolidine or piperidine rings. This enhanced stability is attributed to the constrained conformation of the azetidine ring, which reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes.
The synthetic accessibility of 2-(3-methylazetidin-3-yl)acetic acid has also been a focus of recent investigations. A 2024 publication in Organic Process Research & Development described an optimized, scalable synthesis route for this compound, achieving an overall yield of 68% with excellent purity (>99%). This advancement addresses previous challenges in the large-scale production of azetidine derivatives, potentially facilitating their broader application in medicinal chemistry programs.
Emerging applications of 2-(3-methylazetidin-3-yl)acetic acid extend beyond small molecule drug development. Recent work published in ACS Chemical Biology demonstrated its utility in the design of targeted protein degraders (PROTACs). The researchers utilized the compound's carboxylic acid functionality for linker attachment while leveraging the azetidine ring's three-dimensionality to promote optimal protein-protein interactions between the target protein and E3 ubiquitin ligase.
Ongoing clinical trials involving compounds derived from 2-(3-methylazetidin-3-yl)acetic acid suggest promising therapeutic potential. Preliminary data from Phase I studies of a σ1 receptor modulator containing this scaffold showed favorable safety profiles and CNS penetration. These findings support continued investigation of this chemical moiety in the development of treatments for neuropathic pain and neurodegenerative diseases.
Future research directions for 2-(3-methylazetidin-3-yl)acetic acid include exploration of its potential in antibody-drug conjugates (ADCs) and as a building block for peptide mimetics. The compound's balanced hydrophilicity/lipophilicity and its ability to modulate conformational flexibility make it particularly suitable for these applications. As synthetic methodologies continue to advance, we anticipate seeing expanded use of this versatile scaffold in diverse therapeutic areas.
2306271-93-0 (2-(3-methylazetidin-3-yl)acetic acid) 関連製品
- 326882-10-4(2-{5-(adamantan-1-yl)-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl}-1-(4-fluorophenyl)ethan-1-one)
- 1556371-01-7(N-(3-bromo-4-chlorophenyl)methylcyclopentanamine)
- 1805429-31-5(Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate)
- 1106005-41-7(2-(3-Amino-4-fluorobenzoyl)pyridine)
- 338751-68-1(3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione)
- 2227896-82-2((2R)-2-amino-2-(1,2-oxazol-3-yl)ethan-1-ol)
- 1806975-07-4(3-Chloro-6-cyano-4-(difluoromethyl)pyridine-2-carboxaldehyde)
- 2193058-88-5(methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers)
- 1396889-57-8(2-(1,3-benzothiazol-2-yl)(methyl)amino-N-2-(methylsulfanyl)phenylacetamide)
- 1497912-35-2(2-{(3-methylphenyl)methylamino}propane-1,3-diol)
